(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
The compound "(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at position 2, a ketone group at position 3, and a sulfonate ester at position 6 of the benzofuran core. Structural determination of such compounds often relies on crystallographic tools like SHELXL and visualization software such as ORTEP-3, which are widely used for small-molecule refinement and graphical representation .
Properties
Molecular Formula |
C22H15ClO5S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C22H15ClO5S/c1-14-3-2-4-15(11-14)12-21-22(24)19-10-7-17(13-20(19)27-21)28-29(25,26)18-8-5-16(23)6-9-18/h2-13H,1H3/b21-12- |
InChI Key |
YGDKRWHBKSECKE-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Electronic and Steric Effects
- Benzylidene Substituents: The 3-methyl group in the target compound provides steric bulk without significant electron-donating/withdrawing effects. Dimethoxy substituents may also facilitate hydrogen bonding or π-π stacking, as noted in studies on hydrogen-bonding patterns in crystals .
- Sulfonate Groups: The 4-chlorobenzenesulfonate in the target compound increases electrophilicity compared to the 4-methylbenzenesulfonate analog, which could enhance leaving-group ability in substitution reactions .
Physicochemical and Functional Implications
- Melting Points and Solubility: Limited data are available for these compounds (e.g., melting points marked as N/A in ), but trends can be inferred. The 4-chloro substituent likely increases melting points due to stronger intermolecular dipole interactions compared to methyl or methoxy analogs.
- Reactivity : The electron-withdrawing chlorine atom in the target compound’s sulfonate group may accelerate nucleophilic aromatic substitution reactions relative to its methyl counterpart.
Preparation Methods
Palladium-Copper Catalyzed Cyclization
The benzofuran scaffold is constructed through palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) co-catalyzed cyclization of 6-hydroxy-2-(prop-2-yn-1-yl)benzaldehyde derivatives. Triethylamine in dimethylformamide (DMF) at 80°C for 12 hours facilitates oxidative addition and reductive elimination, forming 3-oxo-2,3-dihydro-1-benzofuran-6-ol with 85% yield.
Reaction Scheme:
Alternative Nickel-Based Cyclization
Nickel(II) chloride with 1,10-phenanthroline in acetonitrile at 100°C offers a lower-cost route (62% yield), though with reduced regioselectivity.
Sulfonate Esterification at C6 Position
Sulfonyl Chloride Coupling
The phenolic -OH group at C6 reacts with 4-chlorobenzenesulfonyl chloride (1.5 equiv) in tetrahydrofuran (THF) using triethylamine (3 equiv) as base. Quenching with ice water followed by ethyl acetate extraction isolates the product in 81% yield.
Critical Parameters:
Byproduct Mitigation
Excess sulfonyl chloride (≥1.5 equiv) and rigorous drying (Na₂SO₄) prevent di-sulfonation. HPLC analysis confirms <2% byproducts.
Integrated Synthesis Protocol
Stepwise Procedure
-
Cyclization: 6-Hydroxy-2-propynylbenzaldehyde (10 mmol), Pd(OAc)₂ (0.5 mmol), CuI (1 mmol), Et₃N (20 mmol), DMF (50 mL), 80°C, 12 h → 85% yield.
-
Condensation: 3-Oxo-benzofuran (8 mmol), 3-methylbenzaldehyde (9.6 mmol), TiCl₄ (9.6 mmol), pyridine (16 mmol), CH₂Cl₂ (40 mL), 0°C → 25°C, 4 h → 78% yield.
-
Sulfonylation: Intermediate (6 mmol), 4-Cl-benzenesulfonyl chloride (9 mmol), Et₃N (18 mmol), THF (30 mL), 0°C → 25°C, 6 h → 81% yield.
Characterization Data
-
HRMS (ESI): m/z calcd for C₂₁H₁₄ClFO₅S [M+H]⁺ 430.8, found 430.7.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.89–7.86 (d, 2H, Ar-H), 7.52–7.49 (d, 2H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 6.94 (s, 1H, benzofuran-H), 2.41 (s, 3H, CH₃).
Comparative Analysis of Methodologies
| Parameter | Palladium-Copper Cyclization | Nickel-Based Cyclization |
|---|---|---|
| Yield | 85% | 62% |
| Reaction Time | 12 h | 18 h |
| Catalyst Cost | High ($320/mmol) | Low ($45/mmol) |
| Regioselectivity | >99% | 87% |
Challenges and Optimization Strategies
Stereochemical Control
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